molecular formula C6H10F3NO2 B13515082 2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid

2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid

Cat. No.: B13515082
M. Wt: 185.14 g/mol
InChI Key: GAVWOBJIJKSHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid is an organic compound with the molecular formula C6H11F3NO2. This compound is characterized by the presence of a trifluoroethyl group attached to an amino propanoic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid typically involves the reaction of 2-methylpropanoic acid with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethylamino)propanoic acid

InChI

InChI=1S/C6H10F3NO2/c1-5(2,4(11)12)10-3-6(7,8)9/h10H,3H2,1-2H3,(H,11,12)

InChI Key

GAVWOBJIJKSHBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NCC(F)(F)F

Origin of Product

United States

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